N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide
Description
Properties
Molecular Formula |
C12H18N2O |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-phenylethylamino)acetamide |
InChI |
InChI=1S/C12H18N2O/c1-14(2)12(15)10-13-9-8-11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3 |
InChI Key |
BLQJMOMPRPDLGP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNCCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Classical Synthetic Route Using Chloroacetamide Derivatives
A widely documented approach involves the nucleophilic substitution reaction between N-(2-phenylethyl)-2-chloroacetamide and dimethylamine or related amine derivatives. The process can be summarized as follows:
Step 1: Synthesis of N-(2-phenylethyl)-2-chloroacetamide by reaction of 2-phenylethylamine with chloroacetyl chloride in the presence of a base such as triethylamine in an organic solvent like benzene or dichloromethane. This step is typically conducted under stirring at ambient temperature to moderate heat to ensure complete acylation.
Step 2: Subsequent reaction of the chloroacetamide intermediate with dimethylamine to afford N,N-dimethyl-2-[(2-phenylethyl)amino]acetamide. This nucleophilic substitution generally proceeds in polar solvents such as methanol or ethanol under reflux conditions.
This method benefits from straightforward reaction conditions but may require careful control of reaction parameters to avoid side reactions and ensure high purity of the final product.
Improved Method via Aminoacetaldehyde Dimethyl Acetal Intermediate (Patent CN101538223A)
A more advanced and optimized synthetic method is described in patent CN101538223A, which addresses the limitations of earlier methods such as low yield, high raw material consumption, and product instability.
Reactants: N-(2-phenylethyl)-2-aminoacetamide and chloroacetaldehyde dimethyl acetal.
Catalysts and Conditions: The reaction is carried out in the presence of a base (organic bases like triethylamine or pyridine, or inorganic bases such as sodium hydroxide, potassium carbonate, etc.) and a phase transfer catalyst in a biphasic system of organic solvent and water.
Reaction Parameters: The molar ratio of N-(2-phenylethyl)-2-aminoacetamide to chloroacetaldehyde dimethyl acetal is maintained around 1:0.8 to 1.2, with reaction temperatures ranging from 0 to 90 degrees Celsius.
Post-Reaction Processing: After completion, the organic layer is separated, solvents are evaporated, and the residue is treated with dry hydrogen chloride or hydrogen bromide gas to form the corresponding halide salt, which is more stable and easier to handle.
Higher yield compared to traditional methods (significantly above 67%).
Reduced consumption of expensive starting materials.
Improved product stability by formation of halide salts.
Cost-effective due to lower reagent excess and milder conditions.
Summary of Reaction Scheme:
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | N-(2-phenylethyl)-2-aminoacetamide + chloroacetaldehyde dimethyl acetal | Base + phase transfer catalyst, organic solvent/water, 0–90°C | Formation of N-(2-phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide intermediate |
| 2 | Intermediate + dry HCl or HBr gas | Organic solvent | Formation of stable halide salt |
This method is considered superior for industrial scale synthesis due to its operational simplicity and enhanced efficiency.
Alternative Coupling and Condensation Approaches
Other synthetic strategies reported in literature for related acetamide derivatives involve:
Schotten-Baumann Reaction: Coupling of amines with acyl chlorides in aqueous alkaline media, often used for related phenyl-amino acetamides.
Carbodiimide-Mediated Coupling: Using coupling agents like N,N'-carbonyldiimidazole or TBTU in aprotic solvents such as dichloromethane to activate carboxylic acids for amide bond formation with amines.
Direct Acylation of Amines: Reaction of amines with acetic anhydride derivatives or acid chlorides under controlled conditions.
While these methods are effective for a broad range of acetamide compounds, their direct application to this compound synthesis is less documented but can provide alternative synthetic routes depending on available reagents and desired scale.
Comparative Data Table of Preparation Methods
| Method Description | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| N-(2-phenylethyl)-2-chloroacetamide + dimethylamine | 2-phenylethylamine, chloroacetyl chloride, dimethylamine | Stirring at room temp to reflux in organic solvent | Moderate (variable) | Straightforward, well-known | Possible side reactions, moderate yield |
| Aminoacetamide + chloroacetaldehyde dimethyl acetal (Patent CN101538223A) | N-(2-phenylethyl)-2-aminoacetamide, chloroacetaldehyde dimethyl acetal, base, phase transfer catalyst | 0–90°C, organic solvent/water biphasic system | High (>67%, improved) | High yield, low cost, stable product | Requires phase transfer catalyst and gas treatment |
| Schotten-Baumann type acylation | Amines + acyl chlorides | Aqueous alkaline media | Variable | Mild conditions | Less specific for this compound |
| Carbodiimide-mediated coupling | Carboxylic acids + amines + coupling agents | Aprotic solvents, room temperature | High (for related compounds) | Efficient coupling | More steps, costly reagents |
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding. It is also used in the development of new drugs and therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of analgesics and anti-inflammatory agents. Its structural features make it a valuable scaffold for drug development.
Industry: In the industrial sector, this compound is used as a solvent and intermediate in the production of polymers, resins, and coatings .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways involved in various physiological processes .
Comparison with Similar Compounds
Key Structural and Functional Differences
The following table summarizes critical differences between N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide and its analogs:
Physicochemical Properties
- Electronic Effects: Unlike 2-Chloro-N-phenethylacetamide , the target compound’s amino group is electron-donating, which may alter reactivity or binding kinetics in enzymatic environments.
Biological Activity
N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide, also known as a phenylethyl derivative of dimethylacetamide, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Molecular Formula: CHN\O
Key Features:
- Contains a dimethylamino group.
- Incorporates a phenylethyl moiety, which may influence its biological interactions.
Research indicates that this compound may interact with various biological targets, influencing several cellular processes:
- Enzyme Modulation : The compound has been shown to modulate enzyme activity, potentially acting as an inhibitor or an activator depending on the specific biochemical context. This modulation can affect cellular signaling pathways and metabolic processes.
- Cell Signaling Pathways : It appears to influence cell signaling pathways, suggesting interactions with receptors or regulatory proteins that lead to alterations in gene expression and cellular metabolism.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which could be relevant for reducing oxidative stress within cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
Several studies have explored the biological effects of this compound and its analogs:
- Antitumor Effects : In vitro studies demonstrated that this compound could inhibit the growth of cancer cell lines. For instance, treatment with related derivatives showed significant reductions in tumor volume in xenograft models, indicating potential applications in cancer therapy .
- Mechanistic Insights : A study investigating the interaction of related compounds with DNA methyltransferase revealed that these agents could induce cell cycle arrest and apoptosis in cancer cells through upregulation of cyclin-dependent kinase inhibitors like p21 and p27 .
- Comparative Analysis : The biological activity of this compound was compared to other structurally similar compounds, highlighting differences in potency and mechanism, particularly concerning their lipophilicity and ability to penetrate cellular membranes .
Q & A
Q. What are the optimal synthetic routes for N,N-Dimethyl-2-[(2-phenylethyl)amino]acetamide, and how can reaction conditions be standardized?
Methodological Answer: The synthesis typically involves a multi-step process starting with the reaction of 2-phenylethylamine with chloroacetyl chloride, followed by dimethylamination. Key steps include:
- Amide bond formation: Reacting 2-phenylethylamine with chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to minimize side reactions.
- Dimethylamination: Using dimethylamine gas or aqueous dimethylamine under reflux (60–80°C) for 6–8 hours.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields high-purity product (>95%) .
Standardization requires monitoring reaction progress via TLC or HPLC and optimizing solvent systems (e.g., ethanol vs. methanol) to enhance yield and reproducibility.
Q. How is the structural integrity of this compound validated in experimental settings?
Methodological Answer: Structural validation employs:
- Spectroscopic techniques:
- ¹H/¹³C NMR: Confirms the presence of dimethylamino protons (δ ~2.2–2.4 ppm) and phenylethyl aromatic protons (δ ~7.2–7.4 ppm).
- FT-IR: Identifies amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹).
- Mass spectrometry (HRMS): Verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 235.18).
- X-ray crystallography: Resolves bond angles and spatial arrangement using software like SHELX for refinement .
Q. What in vitro assays are recommended for preliminary biological screening of this compound?
Methodological Answer: Standard assays include:
- Antimicrobial activity: Broth microdilution (MIC determination) against E. coli and S. aureus (NCCLS guidelines).
- Cytotoxicity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation.
- Enzyme inhibition: Fluorescence-based assays targeting kinases or proteases (e.g., trypsin inhibition at 37°C, pH 7.4).
Dose-response curves (0.1–100 µM) and positive controls (e.g., doxorubicin for cytotoxicity) ensure reliability .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on the compound’s bioactivity across studies?
Methodological Answer: Discrepancies often arise from:
- Assay variability: Differences in cell lines (e.g., primary vs. immortalized), culture media, or incubation times.
- Solubility issues: Use of DMSO (>0.1% v/v) may artifactually suppress activity; alternative solvents (e.g., PEG-400) are recommended.
- Metabolic interference: Hepatic microsomal assays (e.g., CYP450 metabolism) clarify whether metabolites, not the parent compound, drive activity.
Cross-validation via orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) and standardized protocols (CLSI guidelines) mitigate contradictions .
Q. What computational strategies enhance the prediction of this compound’s pharmacological targets?
Methodological Answer: Advanced approaches include:
- QSAR modeling: Utilizes descriptors like logP, topological polar surface area (TPSA), and H-bond donors/acceptors to predict bioactivity. Software such as MOE or Schrödinger optimizes lead candidates .
- Molecular docking: AutoDock Vina or Glide simulates binding to receptors (e.g., G-protein-coupled receptors) using crystal structures (PDB ID: 6CM4).
- MD simulations: GROMACS assesses binding stability over 100-ns trajectories, analyzing root-mean-square deviation (RMSD) and free-energy landscapes (MM-PBSA) .
Q. What challenges arise in scaling up synthetic routes, and how are they addressed?
Methodological Answer: Key challenges and solutions:
- Exothermic reactions: Jacketed reactors with coolant circulation (e.g., ethylene glycol at -10°C) prevent thermal degradation.
- Byproduct formation: In-line FTIR monitors intermediate stability; scavenger resins (e.g., QuadraPure™) remove unreacted amines.
- Purification bottlenecks: Switch from column chromatography to continuous crystallization (MSMPR crystallizers) improves throughput.
Process analytical technology (PAT) ensures real-time quality control .
Q. How can the compound’s mechanism of action be elucidated in complex biological systems?
Methodological Answer: Mechanistic studies employ:
- Transcriptomics/proteomics: RNA-seq or LC-MS/MS identifies differentially expressed genes/proteins post-treatment.
- Kinase profiling: PamStation®12 screens 140 kinases to pinpoint targets (e.g., EGFR inhibition).
- CRISPR-Cas9 knockout: Validation in isogenic cell lines (e.g., EGFR-KO vs. wild-type) confirms target dependency.
- In vivo models: Zebrafish xenografts or PDX mice correlate efficacy with biomarker modulation (e.g., p-ERK downregulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
